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molecular formula C15H10F2N2 B8733561 4,5-bis(4-fluorophenyl)-1H-imidazole

4,5-bis(4-fluorophenyl)-1H-imidazole

Cat. No. B8733561
M. Wt: 256.25 g/mol
InChI Key: MIZORTJPUUOUSA-UHFFFAOYSA-N
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Patent
US04188397

Procedure details

A mixture of 4,5-bis(4-fluorophenyl)-1H-imidazole-2-thione (8.0 g, 0.028 mol), sodium ethoxide (1.9 g, 0.028 mol) and 1,2-diiodotetrafluoroethylene (4.9 g, 0.014 mol) in ethanol (100 ml) was refluxed for two hours and then cooled. The yellow precipitate was collected, washed with ethanol and recrystallized from chloroform to give the title compound, m.p. 234°-236°.
Name
4,5-bis(4-fluorophenyl)-1H-imidazole-2-thione
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-diiodotetrafluoroethylene
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10](=S)[NH:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[O-]CC.[Na+]>C(O)C>[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]2[N:11]=[CH:10][NH:9][C:8]=2[C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
4,5-bis(4-fluorophenyl)-1H-imidazole-2-thione
Quantity
8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1NC(NC1C1=CC=C(C=C1)F)=S
Name
Quantity
1.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
1,2-diiodotetrafluoroethylene
Quantity
4.9 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The yellow precipitate was collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=CNC1C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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